molecular formula C21H21N3OS B2777343 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2310144-60-4

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2777343
CAS RN: 2310144-60-4
M. Wt: 363.48
InChI Key: WNFIMAMTDVQJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Compounds similar to the specified chemical have been synthesized and characterized using a variety of techniques, including NMR, MS, and IR spectra, along with X-ray diffraction to determine their crystal structures. These compounds often crystallize in specific space groups, providing detailed insights into their molecular configurations (Cao et al., 2010).

Biological Evaluation and Docking Studies

A range of pyrazoline derivatives has been synthesized and evaluated for their biological activities, including anti-inflammatory, antibacterial, and antiviral properties. Microwave-assisted synthesis methods have improved yields and reduced reaction times, showing significant biological activities in vivo and in vitro. Molecular docking studies have provided insights into the potential interactions of these compounds with biological targets, suggesting their utility as templates for further drug development (Ravula et al., 2016).

Antimicrobial Activity

Several studies have focused on synthesizing novel compounds and evaluating their antimicrobial efficacy against various bacterial and fungal strains. Techniques such as solvent-free microwave-assisted synthesis have been utilized to create compounds that exhibit promising antibacterial and antifungal activities, with some showing comparable effectiveness to standard drugs (Ashok et al., 2017).

Molecular Docking and Enzyme Inhibitory Activities

The enzyme inhibitory activities of thiophene-based heterocyclic compounds have been assessed, with specific compounds showing strong inhibitory action against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking analyses have revealed significant interactions at enzyme active sites, highlighting the potential of these compounds for further pharmacological studies (Cetin et al., 2021).

properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-21(16-4-2-15(3-5-16)17-8-11-26-14-17)24-18-6-7-19(24)13-20(12-18)23-10-1-9-22-23/h1-5,8-11,14,18-20H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFIMAMTDVQJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane

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